molecular formula C20H21N7O B2446767 (4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 2034426-99-6

(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2446767
CAS No.: 2034426-99-6
M. Wt: 375.436
InChI Key: IBDORTKPAGOPCG-UHFFFAOYSA-N
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Description

(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C20H21N7O and its molecular weight is 375.436. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Antituberculosis Applications

A study on derivatives of a similar chemical structure highlighted their synthesis and subsequent testing for anticancer and antituberculosis activities. The compounds were synthesized using a reductive amination method and screened against human breast cancer cell lines and Mycobacterium tuberculosis. Some of these compounds exhibited notable anticancer and antituberculosis effects, emphasizing the chemical's potential in developing treatments for these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).

Tubulin Polymerization Inhibition for Cancer Therapy

Another research focused on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates, revealing their cytotoxic activity against various cancer cell lines. These compounds, particularly one identified as compound 10ec, showed high cytotoxicity towards the BT-474 cancer cell line, indicating its ability to inhibit tubulin polymerization, a critical process for cell division in cancer cells. This action suggests its utility in developing new cancer treatments (Manasa et al., 2020).

Inhibition of Tubulin Polymerization and Cancer Cell Growth

Research on N-heterocyclic (4-phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine revealed several analogues with potent antiproliferative properties against numerous cancer cell lines. These compounds were effective in inhibiting tubulin polymerization and inducing cell cycle arrest, offering a promising approach for cancer therapy (Prinz et al., 2017).

Antimicrobial Activities

Synthesis and biological activity studies of triazole analogues of piperazine showed significant antibacterial activity against various human pathogenic bacteria. Some compounds demonstrated considerable inhibition of bacterial growth, highlighting the chemical's potential in antimicrobial drug development (Nagaraj, Srinivas, & Rao, 2018).

Histamine H3 Receptor Antagonism

The preclinical characterization of novel phenyl(piperazin-1-yl)methanones as histamine H3 receptor antagonists was detailed, identifying compounds with significant wake-promoting activity. This research marks the compound's relevance in addressing disorders related to the central nervous system, such as sleep disorders (Letavic et al., 2015).

Properties

IUPAC Name

[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O/c28-20(18-14-21-27(24-18)16-4-2-1-3-5-16)26-12-10-25(11-13-26)19-9-8-17(22-23-19)15-6-7-15/h1-5,8-9,14-15H,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDORTKPAGOPCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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